1-(Methoxymethoxy)-3-(trifluoromethyl)benzene
Overview
Description
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethoxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of a benzene derivative, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The methoxymethoxy group can then be introduced through a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process .
Chemical Reactions Analysis
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . The methoxymethoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s behavior . These interactions can impact various molecular pathways, depending on the specific application and context .
Comparison with Similar Compounds
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: This compound has the trifluoromethyl group in the para position, which can lead to different reactivity and properties.
1-(Methoxymethoxy)-2-(trifluoromethyl)benzene: With the trifluoromethyl group in the ortho position, this compound may exhibit steric hindrance and different chemical behavior.
1-(Methoxymethoxy)-3-(difluoromethyl)benzene: The presence of a difluoromethyl group instead of a trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJDXRDOOVXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456185 | |
Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334018-79-0 | |
Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.